4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide
Overview
Description
“4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide” is a chemical compound with the molecular formula C23H27N3O6S . It has a molecular weight of 473.5 g/mol . This compound is also known by its synonyms, including Ro 46-2005, Ro-46-2005, RO462005, and ro46-2005 .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26)
. The canonical SMILES representation is CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC
. Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in a sealed container in a dry environment, preferably under -20°C .Scientific Research Applications
Structural Analysis
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide, also known as Bosentan monohydrate, has been structurally characterized to understand its molecular interactions. The study by Kaur et al. (2012) reveals its crystal packing stabilized by various hydrogen bonds, forming a supramolecular array. This structural insight is crucial for understanding the molecular behavior in different environments (Kaur et al., 2012).
Pharmacological Characterization
Clozel et al. (1994) described the pharmacological properties of Bosentan. As a nonpeptide mixed antagonist of endothelin receptors, it shows specificity for ET receptors. This characteristic makes it a potential candidate for managing clinical disorders associated with vasoconstriction (Clozel et al., 1994).
Synthesis and Validation for In-Process Control
Jatczak et al. (2016) developed a method for the in-process control of Bosentan monohydrate synthesis, highlighting its importance in the pharmaceutical manufacturing process. This method ensures the quality and efficacy of the final pharmaceutical product (Jatczak et al., 2016).
Molecular Interaction Studies
Balu & Gopalan (2013) investigated the molecular interactions in compounds similar to Bosentan. Their work on 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide provides insights into π–π interactions and hydrogen bonding, which are essential for understanding the behavior of similar molecules in biological systems (Balu & Gopalan, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXOKLWCOWOECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164598 | |
Record name | Ro 46-2005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |
CAS RN |
150725-87-4 | |
Record name | Ro 46-2005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 46-2005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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